molecular formula C11H18ClN3O4S B2911667 N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide CAS No. 1795284-04-6

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Cat. No. B2911667
CAS RN: 1795284-04-6
M. Wt: 323.79
InChI Key: PDTYUJBNXCCFTN-UHFFFAOYSA-N
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Description

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (AMBS) is a sulfonamide derivative that has been extensively studied for its potential use as a biological probe. It is a small molecule that has been shown to selectively bind to carbonic anhydrase IX (CAIX), a transmembrane protein that is overexpressed in several types of cancer cells. AMBS has been shown to inhibit the catalytic activity of CAIX, leading to a decrease in intracellular pH and inducing cell death in cancer cells.

Mechanism of Action

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide leads to a decrease in intracellular pH, which can induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. In addition, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in lab experiments is its selectivity for CAIX, which allows for specific targeting of cancer cells that overexpress this protein. However, one limitation of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent for cancer.

Future Directions

1. Development of more potent CAIX inhibitors based on the structure of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
2. Investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease.
3. Development of new imaging agents based on N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide for the detection of CAIX in cancer cells.
4. Combination therapy using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide and other CAIX inhibitors for the treatment of cancer.
5. Investigation of the potential use of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide as a diagnostic tool for the detection of CAIX in cancer cells.

Synthesis Methods

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylbutanol in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.

Scientific Research Applications

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been used as a tool to study the role of CAIX in cancer cells. It has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has also been used to study the mechanism of action of CAIX inhibitors and to develop new CAIX-targeted therapies for cancer.

properties

IUPAC Name

N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRXQQKWYKJJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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